

Characterization of Dapagliflozin Impurity A: A Technical Guide

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Compound of Interest

Compound Name: Dapagliflozin impurity A

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the **Dapagliflozin Impurity A** reference standard. Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.^[1] The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document outlines the identity, physicochemical properties, and analytical methodologies for the characterization of **Dapagliflozin Impurity A**, a known process-related impurity.

Identity and Physicochemical Properties

Dapagliflozin Impurity A is also recognized by several synonyms, including Dapagliflozin USP Related Compound A and Dapagliflozin 4-Bromo Analog. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	(2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol	[2]
Synonyms	Dapagliflozin USP Related Compound A; Dapagliflozin 4-Bromo Analog; Dapagliflozin Impurity-S3C (Bromo Dapagliflozin)	[2]
CAS Number	1807632-95-6	[2][3]
Molecular Formula	C ₂₁ H ₂₅ BrO ₆	[4]
Molecular Weight	453.32 g/mol	[4]
Physical State	Solid	[3]
Storage Conditions	Store locked up.[3] Controlled room temperature between 2-8 °C is also recommended.[5]	

Analytical Characterization

A comprehensive characterization of the **Dapagliflozin Impurity A** reference standard involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data from commercial reference standards are proprietary, this section outlines the standard methodologies and presents illustrative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **Dapagliflozin Impurity A** and for separating it from the active pharmaceutical ingredient (API) and other related substances.

Illustrative Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the chromophore of the impurity.
- Column Temperature: Maintained at a constant temperature, for instance, 30°C.

Illustrative Data Presentation:

Parameter	Value
Retention Time	~ [Insert representative retention time, e.g., 12.5 min]
Purity (by area %)	\geq 98.0%

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of **Dapagliflozin Impurity A** and to study its fragmentation pattern for structural elucidation.

Illustrative Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Mode: Positive or negative ion mode, depending on the analyte's properties.

Illustrative Data Presentation:

Parameter	Observed Value	Theoretical Value
[M+H] ⁺	[Insert representative m/z, e.g., 454.08]	454.08
[M+Na] ⁺	[Insert representative m/z, e.g., 476.06]	476.06
Key Fragments	[List representative m/z values of key fragments]	-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of **Dapagliflozin Impurity A** by providing detailed information about the chemical environment of hydrogen atoms in the molecule.

Illustrative Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
- Reference: Tetramethylsilane (TMS) as an internal standard.
- Analysis: Integration of signals, chemical shift (δ) values, and coupling constants (J) are analyzed to elucidate the structure.

Illustrative Data Presentation (¹H NMR):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
[e.g., 7.10-7.40]	m	[e.g., 6H]	Aromatic protons
[e.g., 4.05]	q	[e.g., 2H]	-OCH ₂ CH ₃
[e.g., 3.10-3.80]	m	[e.g., 7H]	Glucosyl protons
[e.g., 1.35]	t	[e.g., 3H]	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **Dapagliflozin Impurity A** molecule.

Illustrative Experimental Protocol:

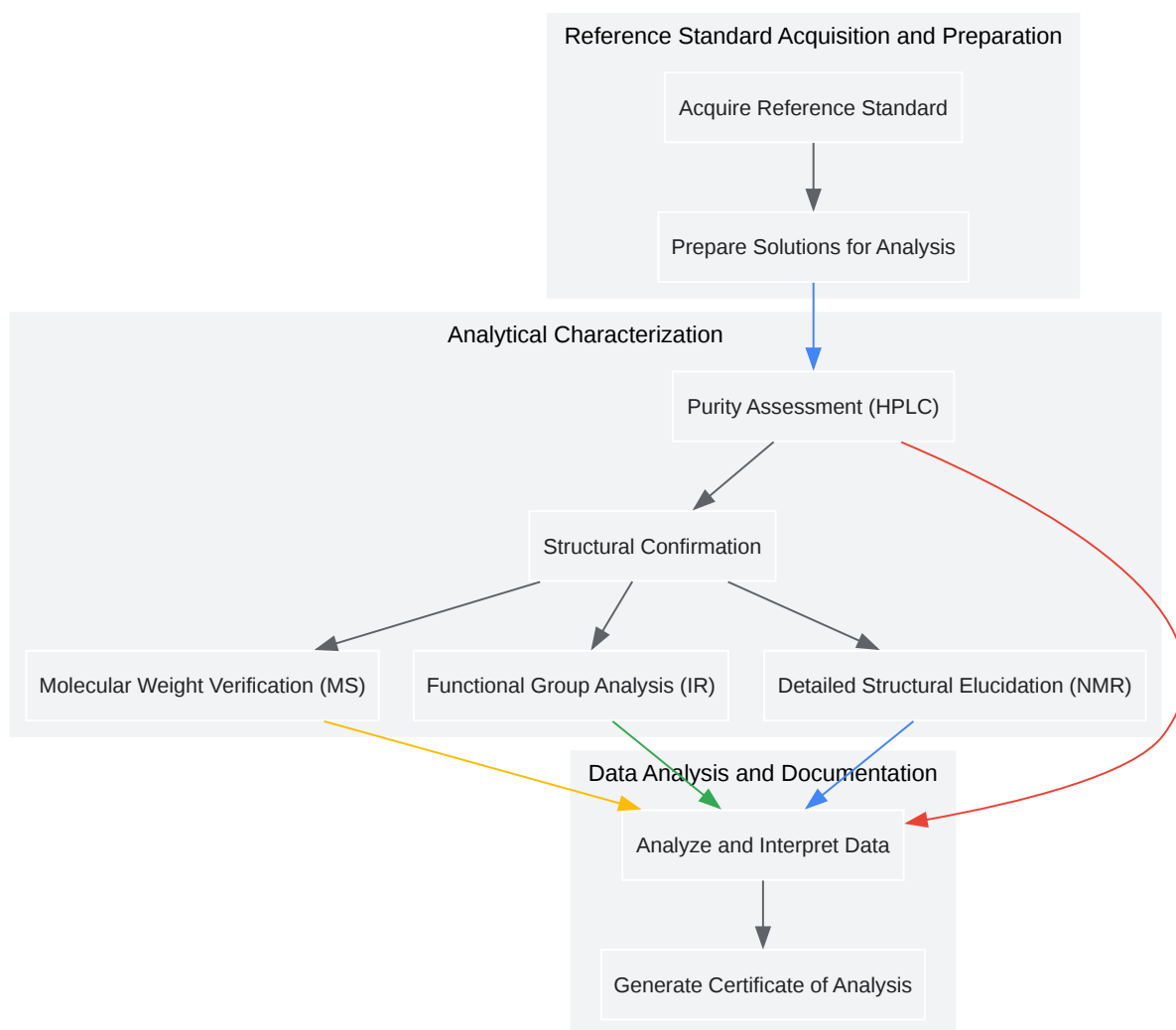
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** The resulting spectrum shows absorption bands corresponding to specific functional groups.

Illustrative Data Presentation:

Wavenumber (cm ⁻¹)	Assignment
[e.g., 3400-3200]	O-H stretching (hydroxyl groups)
[e.g., 2980-2850]	C-H stretching (aliphatic)
[e.g., 1600-1450]	C=C stretching (aromatic)
[e.g., 1250-1000]	C-O stretching
[e.g., 800-600]	C-Br stretching

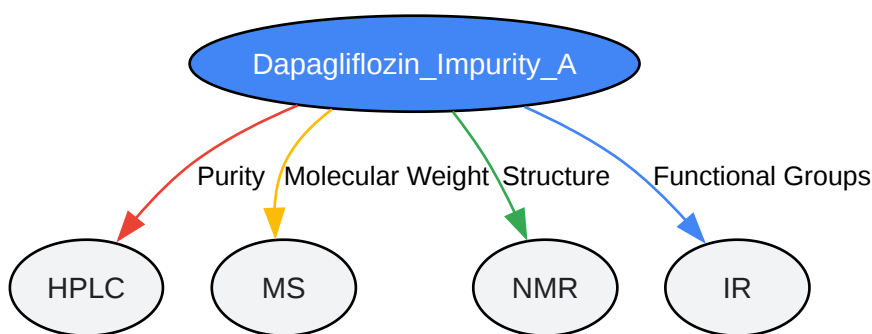
Workflow and Diagrams

The following diagrams illustrate the typical workflow for the characterization of a pharmaceutical impurity reference standard and the logical relationship of the analytical techniques employed.



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Workflow for Characterization of **Dapagliflozin Impurity A**.



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Analytical Techniques for **Dapagliflozin Impurity A** Characterization.

Safety, Handling, and Storage

Dapagliflozin Impurity A is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure.[3]

Handling Precautions:

- Material should be handled with caution, and direct contact should be avoided.[3]
- Use in a well-ventilated area, preferably in a laboratory hood.[3]
- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]
- Do not eat, drink, or smoke when using this product.[3]
- Wash hands thoroughly after handling.[3]

Storage:

- Store in a locked and secure area.[3]
- Recommended storage temperature is between 2-8°C.[5]

This technical guide provides a foundational understanding of the characterization of the **Dapagliflozin Impurity A** reference standard. For definitive quantitative data and detailed

protocols, it is essential to refer to the Certificate of Analysis provided by a qualified supplier of the reference standard.

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References

- 1. alentris.org [alentris.org]
- 2. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Dapagliflozin impurity A | C₂₁H₂₅ClO₈ | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
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